molecular formula C10H10F3N3 B6145034 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile CAS No. 1094243-50-1

2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile

Cat. No.: B6145034
CAS No.: 1094243-50-1
M. Wt: 229.20 g/mol
InChI Key: FLUUYPQJKZRYKD-UHFFFAOYSA-N
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Description

2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity to the molecule. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile typically involves the reaction of 5-(trifluoromethyl)benzonitrile with 2-aminoethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the aminoethyl group.

    2-(trifluoromethyl)benzonitrile: Lacks both the aminoethyl and amino groups.

    2-aminoethylamine: Contains the aminoethyl group but lacks the trifluoromethyl and benzonitrile groups.

Uniqueness

2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl and aminoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances the compound’s stability, reactivity, and potential for various applications in scientific research.

Properties

CAS No.

1094243-50-1

Molecular Formula

C10H10F3N3

Molecular Weight

229.20 g/mol

IUPAC Name

2-(2-aminoethylamino)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)8-1-2-9(16-4-3-14)7(5-8)6-15/h1-2,5,16H,3-4,14H2

InChI Key

FLUUYPQJKZRYKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)NCCN

Purity

95

Origin of Product

United States

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